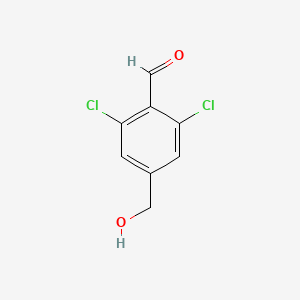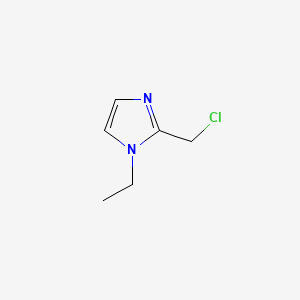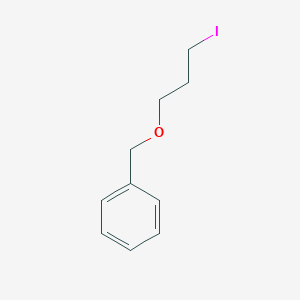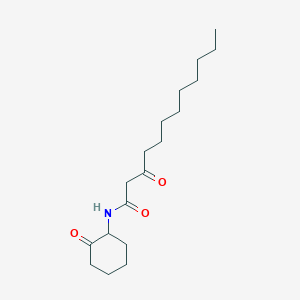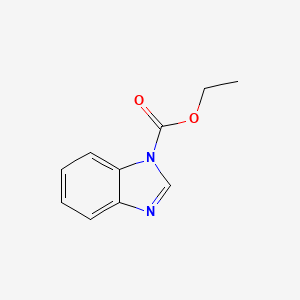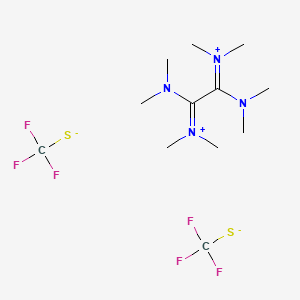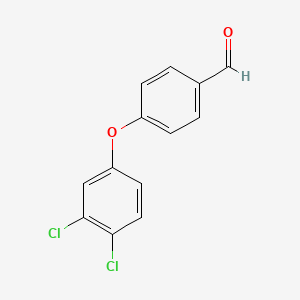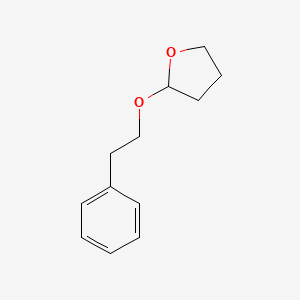
2-Phenethoxytetrahydrofuran
Vue d'ensemble
Description
2-Phenethoxytetrahydrofuran, also known as 2-(2-phenylethoxy)oxolane , is a chemical compound with the molecular formula C₁₂H₁₆O₂ . It falls within the class of compounds containing an unfused furan ring, albeit hydrogenated. The compound’s exact mass is 192.11500 g/mol .
Physical And Chemical Properties Analysis
Applications De Recherche Scientifique
Synthesis and Chemical Properties :
- Pflieger and Muckensturn (1989) reported the efficient cyclisation of acetylenic alcohols and phenols to obtain substituted 2-methylene-tetrahydrofurans, highlighting a new pathway in organic synthesis (Pflieger & Muckensturn, 1989).
- Aito, Matsuo, and Aso (1967) synthesized configurational isomers of 2,5-dimethoxytetrahydrofuran as model compounds for cyclopolymers, providing insights into the behavior of methyl and methylene protons in NMR spectroscopy (Aito, Matsuo, & Aso, 1967).
Environmental and Industrial Applications :
- Evans and Dellinger (2005) explored the mechanisms of dioxin formation from the high-temperature oxidation of 2-chlorophenol, which is relevant for understanding environmental pollutants and their formation processes (Evans & Dellinger, 2005).
- Horii et al. (2005) conducted a study on the self-supported paired electrosynthesis of 2,5-dimethoxy-2,5-dihydrofuran, a process significant in green chemistry and industrial applications (Horii et al., 2005).
Biomedical and Biochemical Research :
- Liang, Gannett, and Gold (1995) utilized 2-Hydroperoxytetrahydrofuran to sequence cytosine and probe non-Watson-Crick DNA structures, demonstrating its application in molecular biology and genetics (Liang, Gannett, & Gold, 1995).
- Johnson, Dunstan, and Franks (2004) investigated the use of 2,5-dimethoxy-2,5-dihydrofuran as a temperature-controlled gelation agent for chitosan in biomedical applications, particularly in drug delivery systems (Johnson, Dunstan, & Franks, 2004).
Propriétés
IUPAC Name |
2-(2-phenylethoxy)oxolane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16O2/c1-2-5-11(6-3-1)8-10-14-12-7-4-9-13-12/h1-3,5-6,12H,4,7-10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JOBSZILIBYFASK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)OCCC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60457930 | |
| Record name | Furan, tetrahydro-2-(2-phenylethoxy)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60457930 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
52767-51-8 | |
| Record name | Furan, tetrahydro-2-(2-phenylethoxy)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60457930 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(1S)-1-[4-(Trifluoromethyl)phenyl]propan-1-ol](/img/structure/B1624957.png)
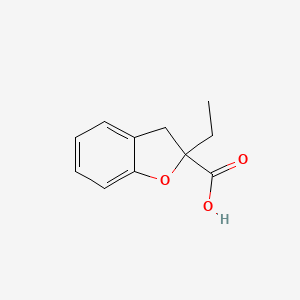
![3-Nitro-N-[1-Phenyl-5-(Piperidin-1-Ylmethyl)-1h-Benzimidazol-2-Yl]benzamide](/img/structure/B1624960.png)
